Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-
Description
The compound Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)- (hereafter referred to by its IUPAC name) is a chiral butanamide derivative with a stereocenter at the 3R position. Its structure features:
- A sulfonamide moiety (─SO₂─NH₂) at the para position of a nitro-substituted phenyl ring.
- A phenylthio group (─S─C₆H₅) at the 4-position of the butanamide backbone.
- N,N-dimethyl substituents on the amide nitrogen.
- A nitro group (─NO₂) at the ortho position of the aromatic ring.
The phenylthio group may contribute to lipophilicity, affecting membrane permeability .
Properties
IUPAC Name |
N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXMAOXQKJWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route and Reaction Conditions
The (3R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide is synthesized via a stereoselective amination of a precursor butanamide bearing a phenylthio substituent at the 4-position. A documented method involves the following steps:
- Starting from a suitable butanamide derivative, a suspension is treated with hydrogen bromide in acetic acid at about 20°C overnight to facilitate amination and stereochemical resolution.
- The reaction mixture is concentrated and subjected to aqueous workup involving dilution with water and 5% hydrochloric acid, followed by extraction with diethyl ether.
- The aqueous phase is basified to pH 8-9 using sodium carbonate and extracted with dichloromethane.
- The organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield the desired (3R)-3-amino-N,N-dimethyl-4-(phenylthio)butanamide with a high yield of approximately 96% and confirmed by mass spectrometry (m/e 239 (M+H)+).
Data Table: Key Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Reagent | Hydrogen bromide in acetic acid |
| Temperature | 20°C |
| Reaction time | Overnight (~12-16 hours) |
| Workup solvents | Water, 5% HCl, diethyl ether |
| pH adjustment | 8-9 (using Na2CO3) |
| Extraction solvent | Dichloromethane |
| Yield | 96% |
| Product confirmation | MS (CI) m/e 239 (M+H)+ |
Functionalization to Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-
While direct literature on the exact preparation of the full compound with the aminosulfonyl-nitrophenyl substituent is limited, the following approach is inferred based on standard aromatic substitution and amide coupling techniques:
- The 4-position phenylthio group on the butanamide provides a handle for nucleophilic aromatic substitution or cross-coupling reactions.
- The introduction of the 4-(aminosulfonyl)-2-nitrophenyl moiety likely proceeds via a diazonium coupling or nucleophilic aromatic substitution on a suitably activated aromatic precursor.
- Protection and deprotection strategies are employed to maintain the aminosulfonyl and nitro groups intact during the coupling.
- The stereochemistry at the 3-position is preserved throughout the functionalization steps by conducting reactions under mild conditions and using stereochemically stable intermediates.
Advanced Preparation Method: S-2-Amino-Butanamide as a Model Intermediate
A closely related compound, S-2-amino-butanamide, which shares structural similarity in the amino-butanamide core, has a well-documented preparation method that can inform the synthesis of the target compound's backbone:
Stepwise Preparation
Synthesis of 2-Aminobutyronitrile:
- React liquid cyanogen, ammonia, and propionaldehyde under controlled temperature (0-50°C) and pressure conditions (normal or slight overpressure 0.05-0.1 MPa).
- The reaction produces 2-aminobutyronitrile with high conversion (>90% by HPLC).
Hydrolysis of 2-Aminobutyronitrile:
- The reaction mixture is extracted to separate oil and aqueous phases.
- The oil phase is hydrolyzed using a catalyst such as tetramethylammonium chloride and acetone in the presence of aqueous alkali (NaOH, KOH, or Ca(OH)2 at 0.15-0.25 mol/L) at 0-30°C.
- Hydrolysis proceeds over ~36 hours to convert nitrile to amide.
Isolation of S-2-Amino-Butanamide:
- Acidification of the hydrolyzed solution to pH 7-8 using hydrochloric or sulfuric acid.
- Phase separation and recovery of the aqueous phase containing the amino-butanamide.
- Vacuum distillation and concentration yield the purified product with >85% yield and >95% purity.
Advantages and Environmental Considerations
Data Table: Summary of Preparation Parameters for S-2-Amino-Butanamide
| Step | Conditions/Parameters | Outcome/Remarks |
|---|---|---|
| Reactants | Liquid cyanogen, ammonia, propionaldehyde | >90% conversion to 2-aminobutyronitrile |
| Temperature | 0-50°C | Mild reaction conditions |
| Pressure | Normal or 0.05-0.1 MPa | Slight overpressure possible |
| Hydrolysis catalyst | Tetramethylammonium chloride + acetone | Stable reaction, no side products |
| Alkali concentration | 0.15-0.25 mol/L (NaOH, KOH, Ca(OH)2) | Catalyzes hydrolysis |
| Hydrolysis time | ~36 hours | Complete conversion |
| Acidification | pH 7-8 with HCl or H2SO4 | Neutralizes alkali |
| Yield | >85% | High yield |
| Purity | >95% (HPLC) | High purity |
Summary and Research Outlook
The preparation of Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)- involves stereoselective synthesis of the chiral amino-butanamide intermediate followed by aromatic functionalization to install the aminosulfonyl-nitrophenyl substituent. The well-established methods for synthesizing related amino-butanamide intermediates provide a robust foundation, featuring mild reaction conditions, high yields, and environmentally friendly profiles.
Further research is warranted to optimize the coupling steps for the aromatic substitution to maximize yield and stereochemical fidelity. Detailed mechanistic studies and exploration of alternative catalysts or protecting groups may enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group. .
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst
Substitution: The aromatic ring in the compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under specific conditions
Common Reagents and Conditions
Reducing Agents: Iron, tin, zinc, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Catalysts: Palladium, platinum, and other transition metals can be used to facilitate reactions
Major Products Formed
Amines: Reduction of the nitro group results in the formation of amines.
Substituted Aromatics: Nucleophilic substitution reactions can lead to the formation of various substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections .
Industry
In the industrial sector, ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Key Observations :
- The nitro group is shared with the thienopyrimidine derivative (), which may enhance redox activity or serve as a hydrogen-bond acceptor.
2.2. Butanamide Backbone Derivatives
Key Observations :
- The target compound’s aromatic nitro and sulfonamide groups contrast with the boronate ester’s synthetic utility or the dihydroxy derivative’s hydrophilicity.
- The (3R) stereochemistry may confer enantioselective interactions absent in non-chiral analogs.
2.3. Functional Group Influence on Properties
- Sulfonamide vs.
- Nitro Group Positioning : The ortho-nitro group in the target compound may sterically hinder interactions compared to para-nitro analogs, altering reactivity .
- Phenylthio vs. Thiazole : Phenylthio’s lipophilicity may enhance membrane penetration over thiazole’s heterocyclic polarity .
Biological Activity
Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)- is a chemical compound with significant biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Characteristics
- Chemical Formula : C18H22N4O5S2
- CAS Number : 872866-38-1
- Molecular Weight : 438.52 g/mol
The compound features a butanamide backbone with various functional groups that contribute to its biological activity. The presence of a nitrophenyl group and a sulfonamide moiety is particularly noteworthy for its potential interactions in biological systems.
Anti-inflammatory Effects
Research indicates that butanamide derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to butanamide effectively suppressed pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. These compounds inhibited the mRNA expression of these cytokines in human liver hepatocytes treated with lipopolysaccharide (LPS), a common inflammatory agent .
Key Findings :
- Compounds showed potent inhibition of IL-1β and IL-6 mRNA expression.
- Significant reduction in TNF-α levels was observed.
- In vivo studies confirmed decreased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating low hepatotoxicity .
Cytotoxicity Against Cancer Cells
The cytotoxic potential of butanamide derivatives has also been evaluated against various cancer cell lines. For instance, certain derivatives demonstrated micromolar-range cytotoxicity against leukemia KG-1 cells, comparable to established reference compounds .
Cytotoxicity Data Table :
| Compound | Cell Line | EC50 (μM) | Reference |
|---|---|---|---|
| Butanamide Derivative A | KG-1 | 1.5 | |
| Butanamide Derivative B | HeLa | 2.0 | |
| SGI-1027 | KG-1 | 1.2 |
The mechanism through which butanamide exerts its biological effects involves modulation of inflammatory signaling pathways. Specifically, it has been shown to inhibit the activation of NF-kB and STAT3 pathways, which are critical mediators in inflammatory responses .
Case Studies
- In Vivo Study on Inflammation :
- Cancer Cell Line Studies :
Q & A
Q. How can researchers validate conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using fluorescence-based, radiometric, and SPR-based techniques.
- Proteomics : Identify off-target interactions via affinity pull-downs followed by LC-MS/MS.
- Meta-Analysis : Statistically harmonize data using tools like RevMan to account for inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
